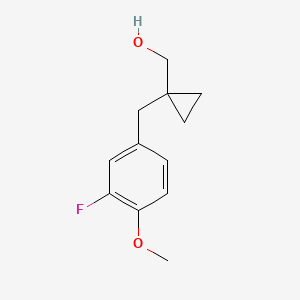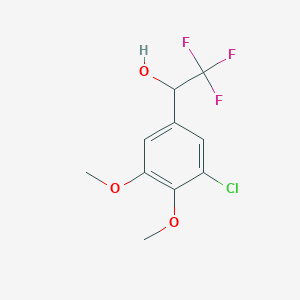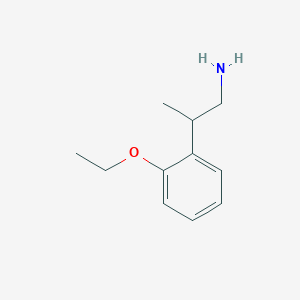
2-(2-Ethoxyphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is also known by its IUPAC name, 1-(2-ethoxyphenyl)-1-propanamine .
Vorbereitungsmethoden
The synthesis of 2-(2-Ethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-(2-ethoxyphenyl)-2-nitropropene, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)propan-1-amine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
2-(2-Hydroxyphenyl)propan-1-amine: The presence of a hydroxy group can significantly alter the compound’s reactivity and interactions with biological targets.
2-(2-Chlorophenyl)propan-1-amine: The chloro group introduces different electronic effects, potentially affecting the compound’s chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(2-ethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3 |
InChI-Schlüssel |
NCEUYMBWYMBLJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



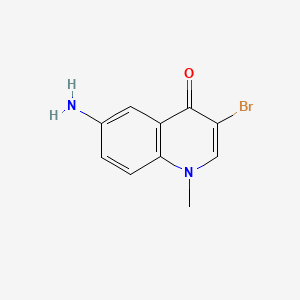
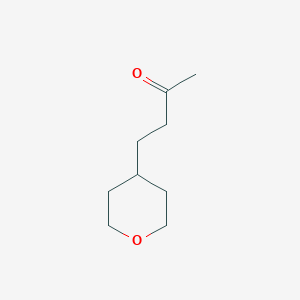
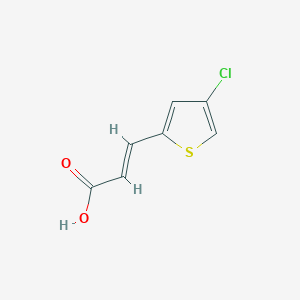
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
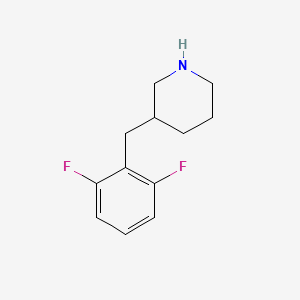
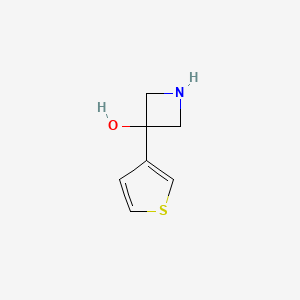
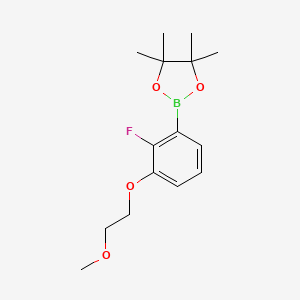
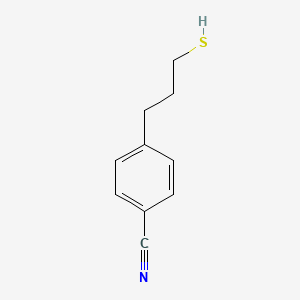
![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
